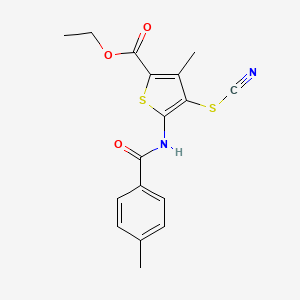
Ethyl 3-methyl-5-(4-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its unique thiophene ring structure, which is substituted with various functional groups, including an ethyl ester, a methyl group, a benzamido group, and a thiocyanato group.
准备方法
The synthesis of Ethyl 3-methyl-5-(4-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the ester group: This is typically done through esterification reactions.
Addition of the benzamido group: This step involves the reaction of the intermediate with a benzoyl chloride derivative.
Incorporation of the thiocyanato group: This can be achieved through a nucleophilic substitution reaction using thiocyanate salts.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
Ethyl 3-methyl-5-(4-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiocyanato group to an amine or other functional groups.
Substitution: The benzamido and thiocyanato groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has been investigated for its potential use as an antitubercular agent, showing moderate to excellent bioactivity against certain bacterial strains.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 3-methyl-5-(4-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme polyketide synthase 13, which is involved in the biosynthesis of mycolic acid in tuberculosis bacteria . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
相似化合物的比较
Ethyl 3-methyl-5-(4-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 3-methyl-5-(4-methylbenzamido)-4-(phenylcarbamoyl)thiophene-2-carboxylate: This compound has a phenylcarbamoyl group instead of a thiocyanato group, which may affect its chemical reactivity and biological activity.
Methyl 2-(4-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: This compound has a different ring structure, which may influence its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 3-methyl-5-[(4-methylbenzoyl)amino]-4-thiocyanatothiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-4-22-17(21)14-11(3)13(23-9-18)16(24-14)19-15(20)12-7-5-10(2)6-8-12/h5-8H,4H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTPWTQEOASDSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C)SC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














